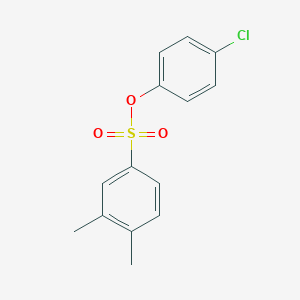![molecular formula C20H19N5O2S B273505 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a synthetic compound that has been synthesized using various methods. This compound has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by inhibiting the activity of certain enzymes that are involved in the development of neurological disorders and infectious diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and has been shown to protect against the development of neurological disorders. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Its anti-inflammatory and anti-oxidant properties also make it a promising compound for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One future direction is to further study its mechanism of action and its potential as a therapeutic agent for cancer, neurological disorders, and infectious diseases. Another future direction is to study its potential as an anti-inflammatory and anti-oxidant agent. Additionally, future studies could focus on improving the solubility of this compound in aqueous solutions and reducing its potential toxicity. Overall, the study of this compound has the potential to lead to the development of new and effective treatments for various diseases.
Synthesemethoden
The synthesis of 7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved using various methods. One of the most common methods involves the reaction of 4-pyridinecarboxaldehyde, 3-(propylthio)propanenitrile, and 2-acetylcyclohexanone in the presence of a catalyst. This reaction leads to the formation of this compound. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in the treatment of infectious diseases such as malaria and tuberculosis.
Eigenschaften
Molekularformel |
C20H19N5O2S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-(3-propylsulfanyl-6-pyridin-4-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)ethanone |
InChI |
InChI=1S/C20H19N5O2S/c1-3-12-28-20-22-18-17(23-24-20)15-6-4-5-7-16(15)25(13(2)26)19(27-18)14-8-10-21-11-9-14/h4-11,19H,3,12H2,1-2H3 |
InChI-Schlüssel |
ITACOTSJBLRKEB-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
Kanonische SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=NC=C4)C(=O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)